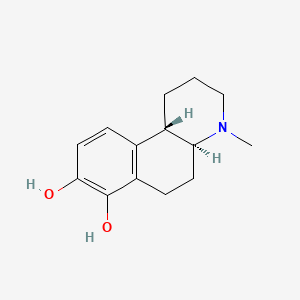![molecular formula C13H17F3N2O3S B13781048 3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B13781048.png)
3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine is a complex organic compound characterized by the presence of a piperazine ring substituted with a trifluoromethoxyphenyl group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 3,5-dimethylpiperazine with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperazine ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The sulfonyl group can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]methyl-1H-pyrazol-4-amine: Similar in structure but with a pyrazole ring instead of piperazine.
4-(Trifluoromethoxy)phenyl-containing polymers: These polymers share the trifluoromethoxyphenyl group and are used in electrochromic devices.
Uniqueness
3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine is unique due to the combination of its piperazine ring and trifluoromethoxyphenyl group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C13H17F3N2O3S |
|---|---|
Molekulargewicht |
338.35 g/mol |
IUPAC-Name |
3,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine |
InChI |
InChI=1S/C13H17F3N2O3S/c1-9-7-18(8-10(2)17-9)22(19,20)12-5-3-11(4-6-12)21-13(14,15)16/h3-6,9-10,17H,7-8H2,1-2H3 |
InChI-Schlüssel |
GDGZJWWIHVBLMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(N1)C)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


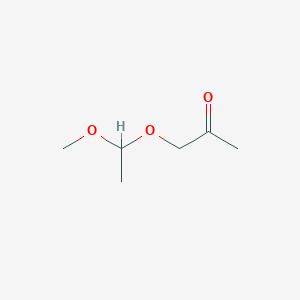

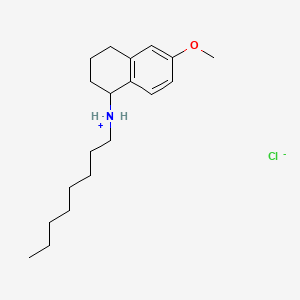
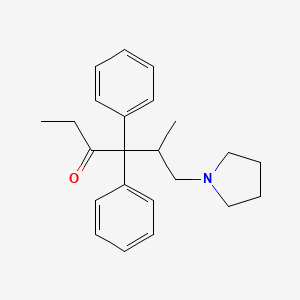

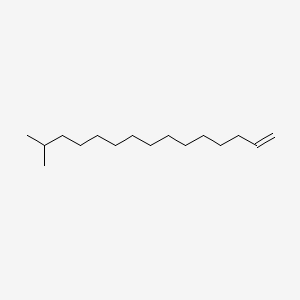
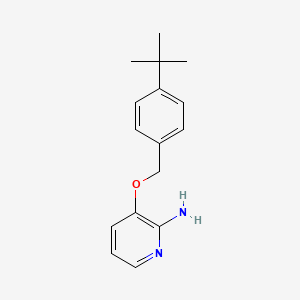
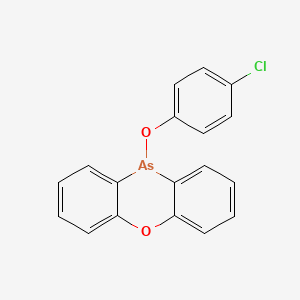
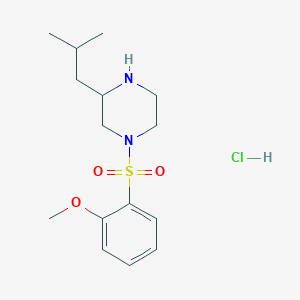
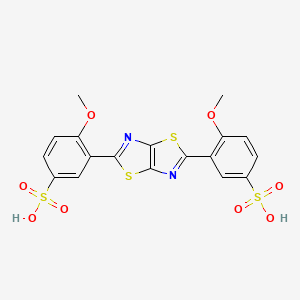
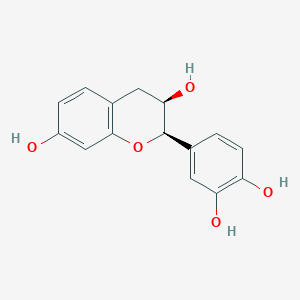

![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13781039.png)
